

Batatifolin: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Batatifolin

Cat. No.: B15279216

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batatifolin, a naturally occurring flavonoid, holds significant interest within the scientific community due to its potential therapeutic applications. As a member of the flavone subclass of flavonoids, its chemical structure and properties are foundational to understanding its biological activity and potential for drug development. This technical guide provides a comprehensive overview of the known structural and chemical characteristics of **Batatifolin**, alongside methodologies for its study.

Chemical Structure and Identification

Batatifolin is chemically known as 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one. Its structure is characterized by a C6-C3-C6 carbon skeleton, typical of flavonoids, with specific hydroxylation and methoxylation patterns that define its unique properties.

Key Identifiers:

- IUPAC Name: 5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1]
- Molecular Formula: C₁₆H₁₂O₇[1]
- CAS Number: 23494-48-6[1]

- Synonyms: Nodifloretin[1]

Physicochemical Properties

While specific experimental data for **Batatifolin**'s physicochemical properties such as melting point, boiling point, and solubility are not readily available in the current literature, estimations and comparisons can be drawn from closely related flavonoids. The general properties of flavonoids suggest that **Batatifolin** is likely a crystalline solid at room temperature with limited solubility in water and better solubility in organic solvents.

Property	Value	Source
Molecular Weight	316.26 g/mol	PubChem[1]
Monoisotopic Mass	316.05830272 Da	PubChem[1]
Topological Polar Surface Area	127 Å ²	PubChem
Hydrogen Bond Donor Count	4	PubChem[1]
Hydrogen Bond Acceptor Count	7	PubChem[1]
Rotatable Bond Count	2	PubChem

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Batatifolin**. Although specific spectra for **Batatifolin** are not widely published, the following sections outline the expected spectral characteristics based on its flavonoid structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of **Batatifolin**. The chemical shifts of the protons and carbons are influenced by the surrounding functional groups. For flavonoids, the aromatic protons typically appear in the region of 6-8 ppm in the ¹H NMR spectrum, while the carbon signals are spread over a wider range in the ¹³C NMR spectrum.

- ^1H NMR: Expected signals would correspond to the protons on the A and B rings, as well as the methoxy group.
- ^{13}C NMR: Resonances for the carbonyl carbon (C4), the carbon-bearing hydroxyl and methoxy groups, and the other aromatic carbons would be characteristic.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, referred to as Band I and Band II.

- Band I (300-400 nm): Arises from the B-ring cinnamoyl system.
- Band II (240-280 nm): Originates from the A-ring benzoyl system.

The exact absorption maxima (λ_{max}) for **Batatifolin** would be influenced by the hydroxylation and methoxylation pattern. The use of shift reagents can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of **Batatifolin** would exhibit characteristic absorption bands for its functional groups.

- O-H stretching: A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ due to the hydroxyl groups.
- C=O stretching: A strong absorption band around 1650 cm^{-1} corresponding to the carbonyl group of the γ -pyrone ring.
- C=C stretching: Bands in the $1600\text{--}1450\text{ cm}^{-1}$ region due to the aromatic rings.
- C-O stretching: Absorptions in the $1300\text{--}1000\text{ cm}^{-1}$ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Batatifolin**. In electrospray ionization (ESI-MS), the protonated molecule $[\text{M}+\text{H}]^+$ or deprotonated molecule $[\text{M}-\text{H}]^-$ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns for flavonoids, including retro-Diels-Alder (RDA)

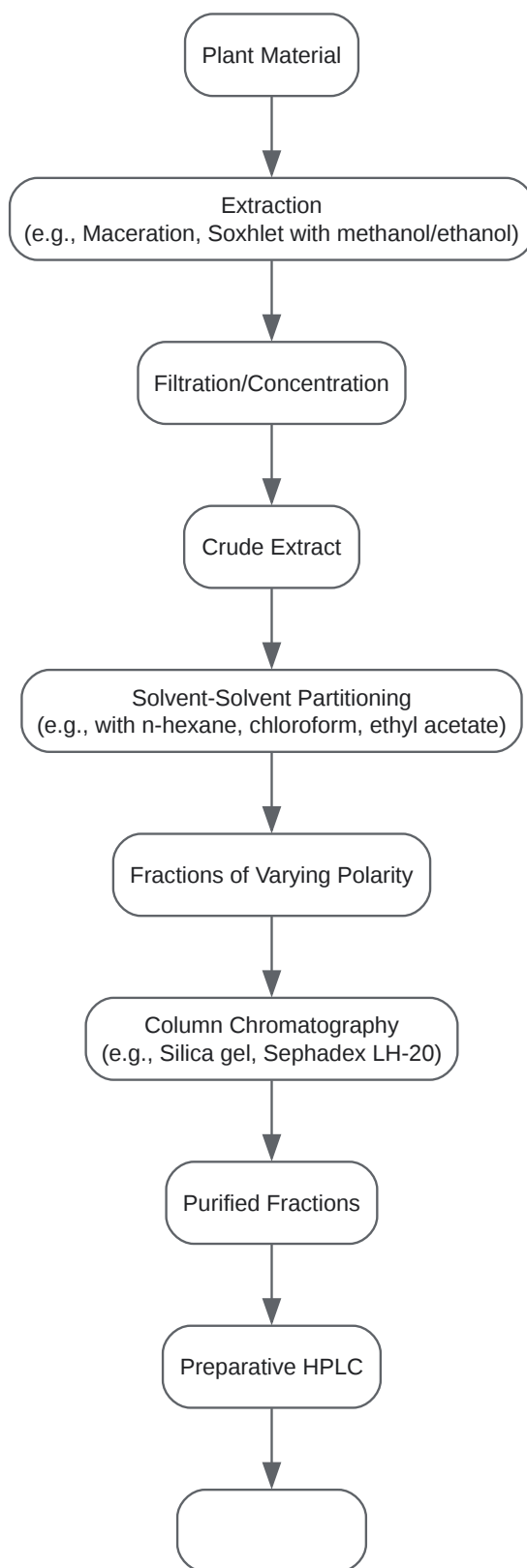
fragmentation of the C-ring, which can help in identifying the substitution patterns on the A and B rings.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Batatifolin** are not explicitly available. However, general methodologies for the study of flavonoids can be adapted.

Isolation and Purification

A general workflow for the isolation of flavonoids from a plant source is depicted below.



[Click to download full resolution via product page](#)

General workflow for flavonoid isolation.

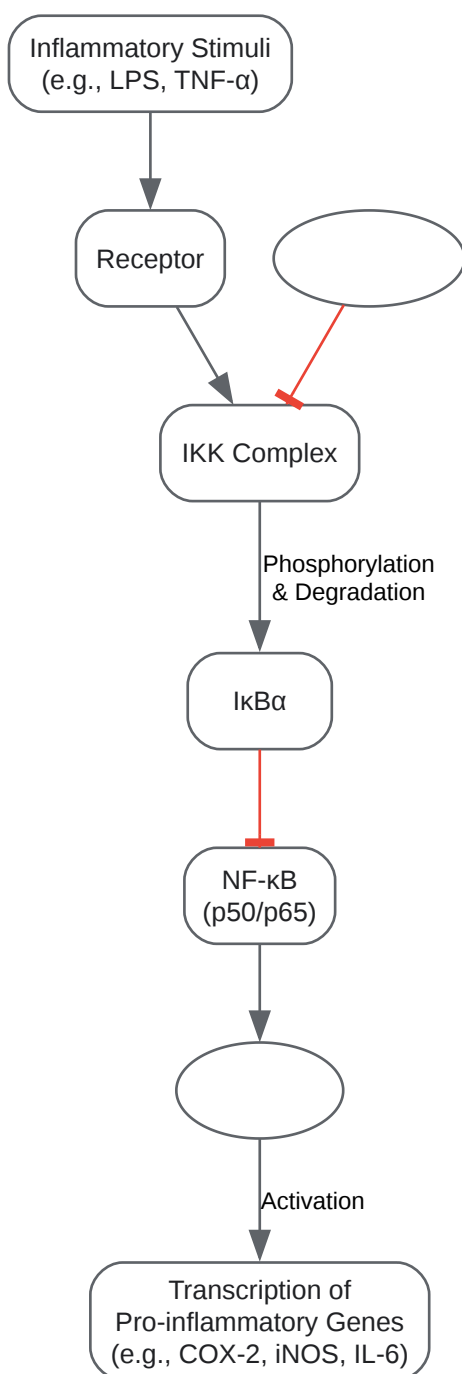
Spectroscopic Analysis

For spectroscopic characterization, the following general procedures can be followed:

- **NMR:** Samples are dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4). 1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer.
- **UV-Vis:** The sample is dissolved in a spectroscopic grade solvent (e.g., methanol, ethanol). The spectrum is recorded using a UV-Vis spectrophotometer. Shift reagents like sodium methoxide, aluminum chloride, and sodium acetate can be used to gain further structural insights.
- **IR:** The spectrum can be recorded using the KBr pellet method or as a thin film on a suitable substrate using an FTIR spectrometer.
- **MS:** High-resolution mass spectrometry (HRMS) is performed using techniques like ESI-QTOF or ESI-Orbitrap to obtain accurate mass and fragmentation data.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of **Batatifolin** are limited, flavonoids as a class are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. Based on the activities of structurally similar flavonoids like luteolin and taxifolin, it is plausible that **Batatifolin** could modulate key signaling pathways involved in inflammation and cell proliferation. A potential signaling pathway that could be influenced by **Batatifolin**, based on its structural similarity to other anti-inflammatory flavonoids, is the NF- κ B signaling pathway.



[Click to download full resolution via product page](#)

Hypothesized inhibition of the NF-κB pathway by **Batatifolin**.

Conclusion

Batatifolin is a flavonoid with a well-defined chemical structure. While specific experimental data on its physicochemical and biological properties are still emerging, its structural similarity

to other well-studied flavonoids provides a strong basis for predicting its characteristics and potential activities. This guide serves as a foundational resource for researchers interested in further exploring the chemical and pharmacological profile of **Batatifolin**, with the aim of unlocking its therapeutic potential. Further experimental investigation is warranted to fully elucidate its properties and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- To cite this document: BenchChem. [Batatifolin: A Technical Guide to its Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15279216#batatifolin-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com